2-Fluoroethyl 4-mercaptophenyl ether
Description
2-Fluoroethyl 4-mercaptophenyl ether is a fluorinated aromatic thioether characterized by a 2-fluoroethyl group attached to a 4-mercaptophenyl moiety. This compound combines the electron-withdrawing effects of fluorine with the nucleophilic reactivity of the thiol group, making it a candidate for applications in polymer synthesis, molecular electronics, and electrochemical systems.
Properties
Molecular Formula |
C8H9FOS |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(2-fluoroethoxy)benzenethiol |
InChI |
InChI=1S/C8H9FOS/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 |
InChI Key |
GOTJKVIKGZSSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCF)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Electronic Properties and Molecular Conformation
Bis-(4-mercaptophenyl)-ether (BPE) :
BPE, a thiol-rich analog, exhibits HOMO and LUMO energies of approximately -1.25 eV and 2.00 eV, respectively, with a bandgap of ~3.25 eV. Its electronic transport properties are highly conformation-dependent; molecular junctions with phenyl ring angles <90° show enhanced conductance due to improved orbital alignment .- Key Difference : The absence of fluorine in BPE reduces its electrochemical stability compared to fluorinated analogs.
- 2-Fluoroethyl 4-Mercaptophenyl Ether: The fluorine atom in the 2-fluoroethyl group likely lowers the HOMO energy (increasing oxidation resistance) and modifies charge transport via polar C-F bonds.
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Conductance Dependency | Reference |
|---|---|---|---|---|---|
| Bis-(4-mercaptophenyl)-ether | -1.25 | 2.00 | 3.25 | Molecular conformation | |
| Diphenyl-ether | -1.25 | 2.00 | 3.25 | Electrode coupling |
Electrochemical Performance in Fluorinated Ethers
Fluorinated ether solvents like bis(2-fluoroethyl) ether (BFE) demonstrate superior ionic conductivity (e.g., 5.2 mS/cm at -40°C) and oxidation stability (>4.5 V vs. Li+/Li) compared to non-fluorinated analogs (e.g., diethyl ether, DEE). This is attributed to fluorine’s ability to weaken Li+-solvent interactions and stabilize electrolyte decomposition .
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